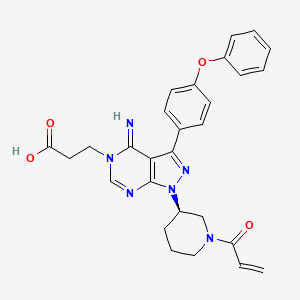
Theobromine Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theobromine Carboxylic Acid is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is chemically similar to caffeine and theophylline, and it is known for its stimulating effects on the central nervous system. This compound, as the name suggests, is a compound where a carboxylic acid group is attached to the theobromine molecule. This modification can potentially alter the physicochemical properties and biological activities of theobromine.
Vorbereitungsmethoden
One common method is the mechanochemical grinding method, where theobromine is reacted with carboxylic acids such as oxalic acid, citric acid, or gallic acid . The reaction conditions often involve solid-state grinding or solution-state crystallization, followed by characterization using techniques like powder X-ray diffraction (PXRD), simultaneous thermal analysis (STA), and Fourier transform infrared spectroscopy (IR) .
Industrial production methods for Theobromine Carboxylic Acid are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated crystallization processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Theobromine Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Theobromine Carboxylic Acid has several scientific research applications:
Chemistry: It is used in the study of cocrystal formation and supramolecular chemistry.
Biology: this compound is investigated for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and functional materials.
Wirkmechanismus
The mechanism of action of Theobromine Carboxylic Acid is similar to that of theobromine. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . The compound acts as an antagonist at adenosine receptors, which inhibits the release of neurotransmitters from presynaptic sites and augments the actions of norepinephrine or angiotensin . This antagonism promotes neurotransmitter release, leading to its stimulating effects.
Vergleich Mit ähnlichen Verbindungen
Theobromine Carboxylic Acid can be compared with other similar compounds such as caffeine, theophylline, and other xanthine derivatives. These compounds share structural similarities and exhibit similar biological activities, such as central nervous system stimulation and diuretic effects . this compound’s unique carboxylic acid group may confer distinct physicochemical properties and potential therapeutic applications.
Similar Compounds
- Caffeine
- Theophylline
- Theobromine
- Xanthine derivatives
This compound stands out due to its potential for forming cocrystals and its unique interactions with other molecules, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C7H10N4O3 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
[3-methyl-5-(methylamino)imidazole-4-carbonyl]carbamic acid |
InChI |
InChI=1S/C7H10N4O3/c1-8-5-4(11(2)3-9-5)6(12)10-7(13)14/h3,8H,1-2H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
BCFQLJFGMUXHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N(C=N1)C)C(=O)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)

![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
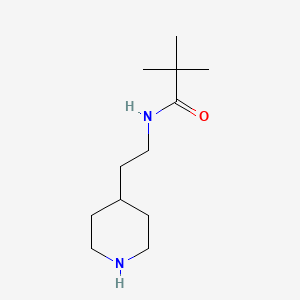
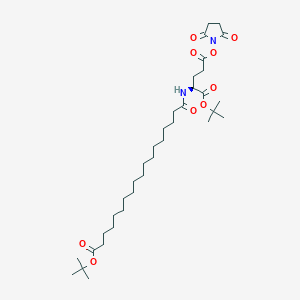
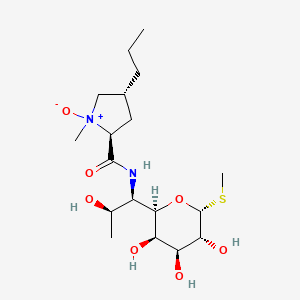

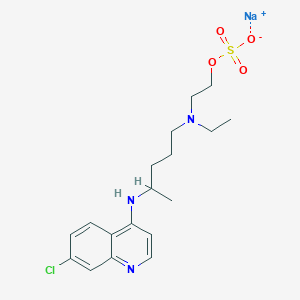
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
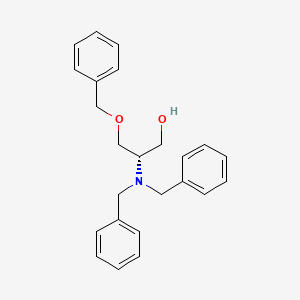

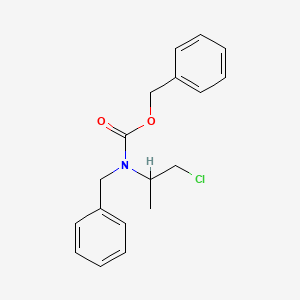
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
